XLogP3 Lipophilicity: 2.3-Fold Higher than Monomeric Unit, Significantly Exceeding Common Quinoxaline ETL Benchmarks
The target compound exhibits a computed XLogP3 of 10.3, which is 5.3–5.8 log units higher than the monomeric 2,3-bis(4-methoxyphenyl)quinoxaline (XLogP3 4.5–5.0) [1][2]. This translates to an approximately 2.3-fold logarithmic increase and an estimated >10⁵-fold higher octanol/water partition coefficient. It also exceeds 2,3-diphenylquinoxaline (XLogP3 4.5) by 5.8 units and 5,5'-biquinoxaline (XLogP3 2.1) by 8.2 units [2][3]. Such extreme lipophilicity is relevant for applications requiring pronounced hydrophobic phase separation, such as bulk heterojunction organic solar cells or moisture-resistant electron-transport layers [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 10.3 [PubChem] |
| Comparator Or Baseline | 2,3-Bis(4-methoxyphenyl)quinoxaline (XLogP3 4.5–5.0); 2,3-Diphenylquinoxaline (XLogP3 4.5); 5,5'-Biquinoxaline (XLogP3 2.1); 6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] (XLogP3 10.8) |
| Quantified Difference | ΔXLogP3 = +5.3 to +8.2 vs. non-bis analogs; −0.5 vs. fluorinated analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparable computational methodology across all compounds |
Why This Matters
Procurement scientists evaluating materials for organic electronic devices where hydrophobic phase separation or moisture barrier properties are critical should quantify XLogP3 as a selection filter, as the target compound offers a lipophilicity profile unmatched by common monomeric quinoxaline benchmarks.
- [1] PubChem CID 59806253, XLogP3-AA = 10.3. https://pubchem.ncbi.nlm.nih.gov/compound/647375-67-5 View Source
- [2] ChemicalBook, 2,3-Bis(4-methoxyphenyl)quinoxaline (7248-16-0), LOGP = 4.981. https://www.chemicalbook.cn/cas/7248-16-0/ View Source
- [3] PubChem CID 22639539, 5,5'-Biquinoxaline, XLogP3-AA = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/5,5'-biquinoxaline View Source
- [4] Abid Z, Ali L, Gulzar S, Wahad F, Ashraf RS, Nielsen CB. Beilstein J Org Chem. 2023;19:1694–1714. https://doi.org/10.3762/bjoc.19.124 View Source
